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Compound of Interest

Compound Name: 3,4-Diethylhexane

Cat. No.: B099930

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-
Diethylhexane (Ci0H22). The information presented herein is intended to support research,
analytical, and drug development activities by offering detailed spectroscopic data and the
methodologies for their acquisition.

Structural Information

3,4-Diethylhexane is a branched alkane with the following structure:

Due to the presence of two chiral centers at positions 3 and 4, 3,4-Diethylhexane can exist as
stereoisomers. The spectroscopic data presented here is for the mixture of sterecisomers
unless otherwise specified.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 3,4-Diethylhexane, including
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)
Spectroscopy.

Proton NMR spectroscopy provides information about the chemical environment of the
hydrogen atoms in a molecule.

Table 1: *H NMR Spectroscopic Data for 3,4-Diethylhexane[1]
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Chemical Shift (8) ppm Multiplicity Assighment
~0.86 Triplet -CHs
~1.25 Multiplet -CH2- (in ethyl) and -CH-

Note: The spectrum of 3,4-Diethylhexane is complex in the aliphatic region due to the
overlapping signals of the diastereotopic methylene protons and the methine protons.

Carbon-13 NMR spectroscopy provides information about the different carbon environments in
a molecule. Due to the symmetry in 3,4-Diethylhexane, the number of unique carbon signals is
less than the total number of carbon atoms. For the achiral meso-compound, there would be
three signals. For the chiral enantiomers, there would be five signals. The following are
predicted chemical shifts based on empirical calculations for branched alkanes.

Table 2: Predicted 3C NMR Spectroscopic Data for 3,4-Diethylhexane

Predicted Chemical Shift (0) ppm Carbon Type
~12 Primary (-CHs)
~25 Secondary (-CH2)
~45 Tertiary (-CH)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments upon ionization.

Table 3: Mass Spectrometry Data for 3,4-Diethylhexane (Electron Ionization)
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miz Relative Abundance (%) Proposed Fragment
142 Low [M]* (Molecular lon)
113 Moderate [M - CzHs]*

85 High [M - CaHo]*

71 Base Peak [CsH11]*

57 High [CaHs]*

43 High [CsH7]*

29 High [C2Hs]*

Infrared spectroscopy provides information about the functional groups present in a molecule
by measuring the absorption of infrared radiation. As an alkane, the IR spectrum of 3,4-
Diethylhexane is characterized by C-H stretching and bending vibrations.

Table 4: Characteristic IR Absorption Bands for 3,4-Diethylhexane

Wavenumber (cm~—2) Vibration Type Intensity
2960 - 2850 C-H stretch Strong
1465 -CH:- bend (scissoring) Medium
1375 -CHs bend (symmetric) Medium

Experimental Protocols
The following are detailed methodologies for the key experiments cited.
e Sample Preparation: For a typical *H NMR spectrum, 5-25 mg of 3,4-Diethylhexane is

dissolved in approximately 0.5-0.7 mL of a deuterated solvent. For 3C NMR, a more
concentrated sample of 50-100 mg is used.[2] The sample is placed in a 5 mm NMR tube.

o Solvent: Deuterated chloroform (CDCIs) is a common solvent for non-polar compounds like
3,4-Diethylhexane.[1]
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Instrumentation: The spectra are recorded on a Fourier Transform NMR (FT-NMR)
spectrometer. The operating frequencies for *H NMR can range from 300 to 600 MHz or
higher.

Data Acquisition: For a tH NMR spectrum, a small number of scans are typically sufficient.
For 13C NMR, a larger number of scans are required due to the low natural abundance of the
13C isotope. Proton decoupling is used to simplify the 13C spectrum to single lines for each
unique carbon.

Referencing: The chemical shifts are referenced to an internal standard, typically
tetramethylsilane (TMS) at 0.00 ppm.

Sample Introduction: A small amount of the liquid sample is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before
analysis.[3]

lonization: Electron lonization (EIl) is a common method for alkanes.[3] The sample
molecules in the gas phase are bombarded with a high-energy electron beam (typically 70
eV), causing the ejection of an electron to form a molecular ion ([M]*) and subsequent
fragmentation.[4][5]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).

Detection: An electron multiplier detector is used to detect the ions, and the signal is
processed to generate a mass spectrum. The entire process is conducted under a high
vacuum.[4]

Sample Preparation: For a liquid sample like 3,4-Diethylhexane, a "neat" spectrum is
typically obtained.[6] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr)
to form a thin film.[7][8]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: An infrared beam is passed through the sample. The detector measures
the amount of light that is transmitted at different wavenumbers. The resulting interferogram
is then mathematically converted to a spectrum by a Fourier transform.
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e Spectrum Presentation: The spectrum is typically plotted as percent transmittance versus

wavenumber (in cm~1).

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid
organic compound like 3,4-Diethylhexane.

General Spectroscopic Analysis Workflow for 3,4-Diethylhexane
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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